アニパミル

概要

説明

アニパミルは、フェニルアルキルアミン型のカルシウムチャネルブロッカーです。より一般的な薬物であるベラパミル(フェニルアルキルアミンカルシウムチャネルブロッカーで最も普及しているタイプ)の類似体です。アニパミルは、ベラパミルで見られるような高血圧を引き起こさないため、ベラパミルよりも効果的な抗不整脈薬であることが示されています .

科学的研究の応用

Anipamil has several scientific research applications, including:

Chemistry: Used as a model compound to study calcium channel blockers and their interactions.

Biology: Investigated for its effects on cellular calcium channels and related biological processes.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

作用機序

アニパミルは、特にフェニルアルキルアミン型であるカルシウムチャネルをブロックすることによってその効果を発揮します。この作用により、細胞へのカルシウムイオンの流入が阻止され、血管平滑筋の弛緩と心筋収縮力の低下につながります。アニパミルはベラパミルよりも心筋に強く結合するため、より効果的な抗不整脈薬となっています .

類似化合物:

ベラパミル: 高血圧や不整脈の治療に使用される、最も一般的なフェニルアルキルアミンカルシウムチャネルブロッカーです。

アニパミルの独自性: アニパミルは、心筋に強く結合する能力が独特で、ベラパミルの一般的な副作用である高血圧を引き起こすことなく、より効果的な抗不整脈薬となっています .

生化学分析

Biochemical Properties

Anipamil interacts with voltage-dependent calcium channels (VDCCs) in the body . It acts as a blocker for these channels, inhibiting the influx of calcium ions into cells . This interaction with VDCCs is crucial for its function as a calcium channel blocker .

Cellular Effects

Anipamil has been shown to have significant effects on various types of cells. For instance, it has been used to prevent the thickening of aortic muscles in rabbits with hypertension . In cell culture, anipamil and its enantiomers produced a considerable decrease in intracellular contents of cholesteryl esters, triglycerides, and free cholesterol, suppressed cell proliferation, and inhibited the synthesis of the extracellular matrix .

Molecular Mechanism

The molecular mechanism of action of Anipamil involves its binding to the myocardium tighter than verapamil . This binding inhibits the influx of calcium ions into cells, which is a crucial step in the contraction of cardiac and smooth muscle cells . By blocking this influx, Anipamil can help to reduce hypertension .

Dosage Effects in Animal Models

It has been used in studies involving rabbits with hypertension . In these studies, rabbits received a 40 mg oral dose of Anipamil daily .

Metabolic Pathways

As a calcium channel blocker, it is likely to be involved in pathways related to calcium ion transport and homeostasis .

Transport and Distribution

As a calcium channel blocker, it is likely to be distributed wherever voltage-dependent calcium channels are present .

Subcellular Localization

Given its role as a calcium channel blocker, it is likely to be localized at the cell membrane where voltage-dependent calcium channels are present .

準備方法

合成経路と反応条件: アニパミル塩酸塩は、リン脂質と重量比で1:2〜2:1の割合で混合することにより合成できます。このように得られた溶液は、高温で水を添加することによってゲル化し、その後、活性物質が所望の濃度になるまで高温で水と反応させます .

工業生産方法: 工業生産では、アニパミル塩酸塩はしばしば水溶液の形で製剤化されます。アニパミル塩酸塩の水への溶解度が低い(10 mg /リットル以下)ため、適切なアプリケーション溶液を作成するには、合成可溶化剤または天然リン脂質を使用する必要があります .

化学反応の分析

反応の種類: アニパミルは、次のようなさまざまな化学反応を起こします。

酸化: アニパミルは特定の条件下で酸化される可能性がありますが、詳細な反応経路は広く文書化されていません。

還元: アニパミルを含む還元反応はそれほど一般的ではありませんが、特定の条件下で起こる可能性があります。

置換: アニパミルは、特にフェニル基を含む置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元剤: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは一般的な還元剤です。

置換試薬: ハロゲン化剤と求核剤は、置換反応でよく使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はアニパミルのさまざまな酸化誘導体を生成する可能性があり、置換反応はハロゲン化または求核置換誘導体を生成する可能性があります。

4. 科学研究への応用

アニパミルには、次のようないくつかの科学研究への応用があります。

化学: カルシウムチャネルブロッカーとその相互作用を研究するためのモデル化合物として使用されます。

生物学: 細胞カルシウムチャネルとその関連する生物学的プロセスに対する影響が調査されています。

医学: 特に不整脈や高血圧などの心臓血管疾患の治療における可能性が検討されています.

工業: 新しい医薬品や治療薬の開発に利用されています。

類似化合物との比較

Verapamil: The most common phenylalkylamine calcium channel blocker, used to treat hypertension and arrhythmias.

Gallopamil: Another phenylalkylamine calcium channel blocker with similar properties to verapamil and anipamil.

Uniqueness of Anipamil: Anipamil is unique in its ability to bond more tightly to the myocardium, making it a more effective antiarrhythmic medication without causing hypertension, a common side effect of verapamil .

特性

IUPAC Name |

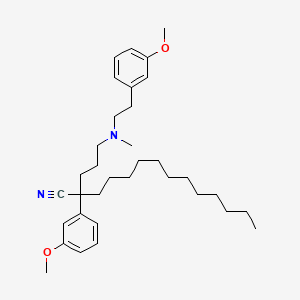

2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N2O2/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFDAOXXIZOUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868699 | |

| Record name | 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83200-10-6, 85247-61-6, 85247-63-8 | |

| Record name | Anipamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83200-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anipamil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083200106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anipamil, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085247616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anipamil, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085247638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anipamil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANIPAMIL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74AU98P8PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANIPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y54WZV1CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANIPAMIL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B09LAQ38G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Anipamil is a calcium channel blocker, specifically a phenylalkylamine derivative. [] It interacts with L-type calcium channels in the heart and smooth muscle cells, inhibiting the influx of calcium ions. [, ]

A: Inhibiting calcium influx leads to several effects, including:* Negative inotropic effect: Reduced force of heart contractions. []* Vasodilation: Relaxation of blood vessels, leading to decreased blood pressure. []* Antiarrhythmic effects: Suppression of abnormal heart rhythms. [, ]* Cytoprotective effects: Protection of cells from damage, particularly in the heart, kidneys, and liver. [, , ]

ANone: The abstracts do not provide spectroscopic data for anipamil. Refer to specialized chemical literature or databases for such information.

ANone: The provided research focuses on anipamil's biological activity rather than its material properties.

ANone: The provided research does not suggest any catalytic properties for anipamil. Its primary mode of action is pharmacological, focusing on modulating calcium channels.

ANone: The abstracts do not mention any computational chemistry or modeling studies conducted on anipamil.

A: One study describes the development of mechanically stable solid formulations of anipamil using polymers and a coating with varying softener proportions. [] Another mentions a process for preparing a sterile-filterable aqueous solution of anipamil hydrochloride using phospholipids. []

ANone: The provided research primarily focuses on the pharmacological aspects of anipamil and does not delve into specific SHE regulations.

A: A study describes a high-pressure liquid chromatography method for determining anipamil concentrations in human plasma. [] This method allows researchers to study the pharmacokinetics of the drug. Other research shows that anipamil, administered orally or intravenously, effectively reaches target tissues and exerts its pharmacological effects. [, , , , ]

A: Anipamil is characterized as a long-acting calcium channel blocker. [, , ] Studies show that its protective effects on the myocardium persist even 6-12 hours after the last dose, demonstrating its prolonged pharmacological action. []

A: Several in vivo and in vitro models were employed:* Isolated rat hearts: Used to study anipamil's effects on contractility, arrhythmias, and protection against ischemia-reperfusion injury. [, , , , , , , ]* Closed-chest rats: Investigated anipamil's impact on electrocardiogram changes, creatine kinase release, and reperfusion arrhythmias after coronary occlusion. []* Anesthetized rabbits: Studied anipamil's in vivo antiplatelet properties. []* Anesthetized rats: Assessed anipamil's effects on cardiovascular status and regional blood flow. []* Anesthetized pigs: Evaluated the ability of anipamil to reduce potassium leakage during acute coronary artery occlusion. []* Watanabe Heritable Hyperlipidemic (WHHL) rabbits: Investigated anipamil's impact on atherosclerosis progression. []* Cholesterol-fed rabbits: Assessed anipamil's antiatherosclerotic effects. []* Cultured atherosclerotic cells: Studied anipamil's effects on lipid content, proliferation, and extracellular matrix synthesis. []* Isolated perfused cat livers: Examined anipamil's protective effects during hypoxic perfusion. []* Cardiomyopathic hamsters: Investigated anipamil's ability to prevent myocardial calcium overload and necroses. []

A: Yes, an open group comparison study evaluated the antihypertensive efficacy of anipamil in patients with mild to moderate hypertension. [] The study demonstrated that anipamil effectively lowered blood pressure in a dose-dependent manner.

ANone: The provided research does not specifically address resistance mechanisms to anipamil.

A: The research primarily focuses on oral and intravenous administration of anipamil. [, , , , ] One study describes a formulation strategy for mechanically stable solid dosage forms. []

ANone: The provided abstracts primarily focus on anipamil's pharmacological characterization and do not provide detailed information on aspects like biomarkers, environmental impact, immunogenicity, drug-transporter interactions, biodegradability, or alternatives.

ANone: The research on anipamil appears to be concentrated in the late 1980s and early 1990s, with most of the provided papers published during that period. This timeframe coincides with a period of active research and development of calcium channel blockers for various cardiovascular indications.

A: The research on anipamil showcases collaborations between pharmacology, cardiology, and biochemistry. [, , , , , , ] This highlights the interdisciplinary nature of drug development and research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。